molecular formula C13H19N3O B3387462 N-benzyl-2-piperazin-1-ylacetamide CAS No. 828911-01-9

N-benzyl-2-piperazin-1-ylacetamide

Cat. No.: B3387462
CAS No.: 828911-01-9
M. Wt: 233.31 g/mol
InChI Key: PEFLHMLMYGIRGW-UHFFFAOYSA-N
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Description

Overview of Piperazine-Containing Scaffolds in Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in the structure of a wide array of approved drugs and biologically active compounds. nih.govresearchgate.netnih.gov The widespread use of the piperazine moiety is attributable to its unique physicochemical and structural properties.

The two nitrogen atoms in the piperazine ring can be substituted, allowing for the modulation of a compound's properties. tandfonline.com This flexibility enables medicinal chemists to fine-tune aspects such as solubility, basicity, and pharmacokinetic profiles to enhance a drug candidate's performance. nih.govtandfonline.com The piperazine scaffold's chemical reactivity also facilitates its use as a linker to connect different pharmacophores within a single molecule. tandfonline.com

The presence of the piperazine ring has been instrumental in the development of drugs for numerous therapeutic areas, including cancer treatment, management of bacterial infections, and modulation of nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.nettandfonline.com Its ability to improve a molecule's water solubility and to be incorporated into more complex polycyclic structures to reduce conformational flexibility further underscores its versatility in drug design. tandfonline.com

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Scaffold

Drug NameTherapeutic Class
ImatinibAnticancer
OlaparibAnticancer
BosutinibAnticancer

This table contains examples of drugs featuring the piperazine scaffold to illustrate its importance in medicinal chemistry.

Chemical Significance of the Acetamide (B32628) Moiety

The acetamide group (CH₃CONH₂) and its derivatives are also of great importance in medicinal chemistry. archivepp.com This functional group is a common feature in many clinically prescribed drugs and contributes to a broad spectrum of biological activities. nih.govnih.gov Acetamide derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antiviral agents. archivepp.comnih.gov

The chemical utility of the acetamide moiety is partly due to its ability to form hydrogen bonds, which can be crucial for a molecule's interaction with biological targets like enzymes and receptors. patsnap.com The nitrogen atom of the acetamide moiety can act as a hydrogen bond donor, contributing to strong binding with target proteins. archivepp.com Furthermore, the acetamide structure is a versatile building block in organic synthesis, allowing for the creation of diverse molecular architectures. archivepp.com Researchers have utilized acetamide groups to create prodrugs, which can improve the pharmacokinetic properties of a parent drug. archivepp.com

Table 2: Investigated Biological Activities of Acetamide Derivatives

Biological Activity
Anti-inflammatory
Antimicrobial
Anticancer
Anticonvulsant
Antiviral
Analgesic
Sedative-hypnotic
Antihypertensive

This table summarizes the diverse pharmacological activities that have been explored in compounds containing the acetamide moiety. archivepp.comnih.gov

Historical Context of N-benzyl-2-piperazin-1-ylacetamide and Related Derivatives in Research

While extensive research specifically on this compound is not widely documented in publicly available literature, its structural components place it within a well-established context of medicinal chemistry research. The investigation of its derivatives and related compounds provides insight into its potential areas of application.

Research has been conducted on derivatives of the closely related scaffold, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. In one study, a series of these compounds were synthesized, including derivatives where a benzyl (B1604629) group was added to the piperazine nitrogen. researchgate.netorientjchem.org These new molecules were then screened for a range of biological activities, including antibacterial, antifungal, and anthelmintic properties. researchgate.netorientjchem.orgresearchgate.net This line of research highlights the strategy of using the piperazine-acetamide core as a template for generating novel bioactive compounds. researchgate.net

For instance, the synthesis of N-benzyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide involved reacting the parent compound with various substituted benzyl chlorides. orientjchem.orgorientjchem.org Some of the resulting compounds demonstrated significant antifungal activity against Candida albicans and Aspergillus flavus. researchgate.net

Furthermore, the structural analog, N-benzyl-2-(piperidin-4-yl)acetamide, which replaces the piperazine ring with a piperidine (B6355638) ring, has been investigated for its potential as an anticonvulsant agent. Studies on similar structures have indicated that they can exhibit significant anticonvulsant activities, making them interesting candidates for further pharmacological evaluation. This suggests that the N-benzyl acetamide portion of the molecule can be a key pharmacophore for neurological activity.

The synthesis of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide has also been described as a process to create a pharmaceutical intermediate, which can then be used to produce more complex molecules, such as substance-P antagonists. google.com This underscores the role of such piperazine-acetamide structures as versatile building blocks in the synthesis of potential new drugs.

Table 3: Summary of Research on Derivatives Related to this compound

Compound/Derivative ClassResearch FocusInvestigated Biological Activities
Benzyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamideSynthesis and biological screeningAntibacterial, Antifungal, Anthelmintic researchgate.netorientjchem.org
N-benzyl-2-(piperidin-4-yl)acetamide (Piperidine analog)Potential as an anticonvulsant agentAnticonvulsant
N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamideUse as a pharmaceutical intermediateSynthesis of substance-P antagonists google.com

This table provides an overview of the research conducted on compounds structurally related to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(11-16-8-6-14-7-9-16)15-10-12-4-2-1-3-5-12/h1-5,14H,6-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFLHMLMYGIRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of N Benzyl 2 Piperazin 1 Ylacetamide

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of N-benzyl-2-piperazin-1-ylacetamide (I) reveals two primary disconnection points, suggesting two main synthetic strategies. The first disconnection is at the amide bond, leading to benzylamine (B48309) (II) and 2-(piperazin-1-yl)acetic acid or its activated derivative (III). The second key disconnection is at the C-N bond between the piperazine (B1678402) ring and the acetamide (B32628) moiety, which points to 1-benzylpiperazine (B3395278) (IV) and a two-carbon electrophile such as 2-chloroacetamide (B119443) (V) as precursors.

A further disconnection of precursor IV, 1-benzylpiperazine, suggests piperazine (VI) and a benzyl (B1604629) halide, such as benzyl chloride (VII), as the basic starting materials. These disconnections form the basis for the primary synthetic approaches to this compound.

Direct Synthesis Methodologies

The synthesis of this compound can be achieved through two principal routes: alkylation reactions and amidation/coupling approaches.

Alkylation Reactions

This approach involves the N-alkylation of a piperazine-containing precursor. A common method is the reaction of a suitable piperazine derivative with a benzyl halide. For instance, the synthesis of related N-substituted piperazine acetamides has been successfully achieved by reacting a piperazine acetamide scaffold with various substituted benzyl chlorides. researchgate.netorientjchem.org In a typical procedure, the piperazine acetamide is dissolved in a solvent like acetonitrile (B52724), and the substituted benzyl chloride is added dropwise in the presence of a base such as potassium carbonate. researchgate.netorientjchem.org The reaction mixture is typically stirred for several hours at room temperature. researchgate.netorientjchem.org

Another variation of the alkylation strategy involves the initial synthesis of 1-benzylpiperazine. This can be prepared by reacting piperazine with benzyl chloride. orgsyn.org To control the mono-alkylation and avoid the formation of the di-substituted product, it is common to use an excess of piperazine or to employ a protecting group strategy. researchgate.net Once 1-benzylpiperazine is obtained, it can then be reacted with a suitable two-carbon electrophile to introduce the acetamide moiety.

Amidation and Coupling Approaches

Amidation reactions provide a direct route to form the amide bond in this compound. This can be achieved by coupling benzylamine with a 2-(piperazin-1-yl)acetic acid derivative. The carboxylic acid is typically activated to facilitate the reaction. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction is usually carried out in an appropriate solvent, such as acetonitrile, and may require the presence of a non-nucleophilic base like triethylamine (B128534) (NEt3). nih.gov

An alternative amidation approach involves the reaction of 1-benzylpiperazine with a 2-haloacetamide, such as 2-chloro-N-benzylacetamide. This nucleophilic substitution reaction forms the desired product. Industrial processes for similar compounds have utilized the reaction of piperazine with N-chloroacetyl-2,6-xylidine in water at elevated temperatures. google.com This suggests that a similar approach could be adapted for the synthesis of this compound.

Optimization of Synthetic Reaction Conditions

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, temperature, and reaction time.

For alkylation reactions, the choice of base and solvent is critical. Inorganic bases like potassium carbonate are commonly used in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). researchgate.netorientjchem.orgresearchgate.net The reaction temperature is often kept at room temperature to minimize side reactions, although gentle heating can sometimes be employed to increase the reaction rate. researchgate.net The slow addition of the alkylating agent can also be crucial to control the reaction and maximize the yield of the mono-alkylated product. researchgate.net

In amidation reactions using coupling agents like EDC and HOBt, the solvent can significantly influence the reaction outcome. nih.gov Solvents such as acetonitrile have been found to be effective. nih.gov The stoichiometry of the coupling agents and the base is also an important factor to consider for achieving high yields. For industrial-scale synthesis, factors such as the molar ratio of reactants, reaction temperature, and pH are carefully controlled to ensure a safe and efficient process. google.com For example, in a related industrial process, the reaction of piperazine with a chloroacetyl derivative was carried out at approximately 80°C in water with a specific molar ratio of reactants and control of pH during workup. google.com

Preparation of Substituted this compound Derivatives

The versatile scaffold of this compound allows for the synthesis of a variety of derivatives through modifications at different positions of the molecule.

Modification at the Piperazine Nitrogen

The secondary nitrogen of a piperazine acetamide precursor presents a reactive site for introducing various substituents. This has been demonstrated in the synthesis of a series of N-(2,6-dimethylphenyl)-2-(4-substituted-piperazin-1-yl)acetamides. researchgate.netorientjchem.org In these syntheses, the parent N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide was reacted with different substituted benzyl chlorides in the presence of potassium carbonate in acetonitrile. researchgate.netorientjchem.org This reaction leads to the formation of a range of N-benzylated derivatives in good yields. researchgate.netorientjchem.org This methodology highlights a straightforward approach to introduce structural diversity at the piperazine nitrogen, which can be valuable for modulating the properties of the molecule. A similar strategy can be envisioned starting from 2-(piperazin-1-yl)-N-benzylacetamide to introduce a second, different substituent on the piperazine ring.

Variations on the Benzyl Moiety

The introduction of substituents onto the benzyl group attached to the piperazine ring of this compound is a common strategy to modulate the compound's properties. This is typically achieved through the N-alkylation of the parent piperazine acetamide with a variety of substituted benzyl halides.

A general and effective method for this transformation involves the reaction of a piperazine acetamide core with different substituted benzyl chlorides. orientjchem.orgresearchgate.net In a representative procedure, the piperazine acetamide is dissolved in a suitable solvent, such as acetonitrile. orientjchem.orgresearchgate.net A base, commonly potassium carbonate (K₂CO₃), is added to the mixture to act as a proton scavenger. orientjchem.orgresearchgate.net The substituted benzyl chloride is then added, often dropwise, and the reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). orientjchem.orgresearchgate.net

The workup procedure typically involves pouring the reaction mixture into ice-cold water and extracting the product with an organic solvent like methylene (B1212753) dichloride. orientjchem.orgresearchgate.net The combined organic layers are then washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to yield the desired N-substituted benzyl piperazine acetamide derivative. orientjchem.orgresearchgate.net The yields for these reactions are generally reported to be good to high. orientjchem.orgresearchgate.netresearchgate.net

Substituent on Benzyl ChlorideResulting Compound NameYield (%)Melting Point (°C)Reference
4-FluoroN-(2,6-dimethylphenyl)-2-(4-(4-fluorobenzyl)piperazin-1-yl)acetamide94150-151 orientjchem.org
4-ChloroN-(2,6-dimethylphenyl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide92162-163 researchgate.net
4-BromoN-(2,6-dimethylphenyl)-2-(4-(4-bromobenzyl)piperazin-1-yl)acetamide95170-171 researchgate.net
4-NitroN-(2,6-dimethylphenyl)-2-(4-(4-nitrobenzyl)piperazin-1-yl)acetamide89185-186 researchgate.net

Substitutions on the Acetamide Nitrogen

Modification of the acetamide nitrogen in this compound presents a greater synthetic challenge compared to substitutions on the piperazine ring. The nitrogen atom of a secondary amide is generally a poor nucleophile due to the resonance delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, reactions such as N-alkylation or N-acylation at this position require forcing conditions and highly reactive electrophiles.

While specific literature on the substitution of the acetamide nitrogen for this compound is scarce, studies on analogous N-substituted acetamides provide valuable insights. For instance, the alkylation of N-benzyl-2-phenylacetamide has been investigated, revealing that the reaction can proceed at the nitrogen, but also at the α-carbon, leading to a mixture of N- and C-alkylated products. researchgate.net The outcome of such reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.net

For the N-alkylation of the acetamide nitrogen in the target compound, a strong base, such as sodium hydride or potassium hydroxide, would likely be required to deprotonate the amide and generate the corresponding amidate anion. researchgate.net This anion could then react with an alkylating agent, such as an alkyl halide. However, several competing reactions could occur. If the piperazine nitrogen at the 4-position is unsubstituted, it would be a more likely site of alkylation due to its higher nucleophilicity compared to the amide nitrogen. Therefore, this approach is more feasible for derivatives where the 4-position of the piperazine is already substituted.

Furthermore, O-alkylation of the amide to form an imidate ester is another possible side reaction. The regioselectivity between N- and O-alkylation is influenced by factors such as the nature of the counter-ion, the solvent, and the electrophile.

N-acylation of the acetamide nitrogen to form a diacyl-substituted nitrogen (an imide) would similarly require activation of the amide, likely through deprotonation, followed by reaction with an acylating agent like an acyl chloride or anhydride. The resulting imide functionality would be susceptible to hydrolysis.

Given these challenges, alternative synthetic strategies might be more viable for accessing compounds with substitutions on the acetamide nitrogen. For example, a multi-step approach starting from a different precursor, rather than direct substitution on this compound, might be necessary to achieve the desired transformation cleanly and in good yield.

Synthetic Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound and its derivatives from milligram to multi-gram quantities for research purposes introduces several practical challenges that need to be addressed to ensure efficiency, purity, and reproducibility.

One of the primary challenges in the synthesis of the core structure, which typically involves the reaction of piperazine with an N-benzyl-2-haloacetamide, is controlling the selectivity of the N-alkylation. Piperazine has two secondary amine groups, which can lead to the formation of a significant amount of the di-substituted byproduct where two molecules of the acetamide fragment react with one molecule of piperazine. google.comgoogle.com To minimize this, a large excess of piperazine is often used in industrial settings. google.com For laboratory-scale synthesis, while using a large excess is feasible, it can complicate the purification process. An alternative strategy commonly employed in research is the use of a mono-protected piperazine, such as N-Boc-piperazine. This ensures that the alkylation occurs at the unprotected nitrogen, and the protecting group can be subsequently removed. While this adds extra steps to the synthesis, it often results in a cleaner reaction and simplifies purification.

The purification of this compound and its derivatives can also be challenging on a larger scale. While the initial product may be obtained by extraction and concentration, residual starting materials and byproducts often necessitate further purification. orientjchem.orgresearchgate.net Crystallization is a preferred method for purification on a larger scale as it can be more efficient and cost-effective than chromatography. google.com However, finding a suitable solvent system for crystallization can require significant experimentation. For many research applications where high purity is paramount, column chromatography remains a common purification technique, despite being more time-consuming and solvent-intensive on a larger scale.

Temperature control during the reaction is another critical factor. The N-alkylation of amines is an exothermic process, and on a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and the formation of side products. Maintaining a consistent reaction temperature is key to achieving reproducible results. google.com

Finally, the handling and work-up procedures need to be considered. Extractions with large volumes of solvents can be cumbersome in a laboratory setting. The choice of solvents for both the reaction and the work-up should also take into account safety and environmental considerations, especially when dealing with larger quantities.

Structure Activity Relationship Sar Studies of N Benzyl 2 Piperazin 1 Ylacetamide Derivatives

Systematic Structural Modifications and Their Influence on Biological Activity

Systematic structural modifications of the N-benzyl-2-piperazin-1-ylacetamide scaffold have been investigated to understand their impact on various biological activities, including antimicrobial and anthelmintic effects. A key strategy has involved the modification of the piperazine (B1678402) nitrogen atom, which is a common approach for modulating the physicochemical and pharmacological properties of piperazine-containing compounds. researchgate.netorientjchem.org

In a notable study, a series of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and evaluated. researchgate.netorientjchem.orgresearchgate.net While the core acetamide (B32628) portion differs slightly from a simple N-benzyl group, the modifications at the piperazine ring offer significant insights into the SAR of the broader class. Two main classes of derivatives were prepared: sulfonamides and alkylated piperazine derivatives. researchgate.netorientjchem.org

The synthesis of these derivatives involved reacting the parent scaffold, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, with various substituted benzene (B151609) sulfonyl chlorides or substituted benzyl (B1604629) chlorides. orientjchem.org This allowed for the introduction of a range of substituents on the piperazine nitrogen, enabling a systematic study of their effects on biological activity.

The biological screening of these compounds against various bacterial and fungal strains, as well as for anthelmintic activity, revealed that these modifications significantly influence their efficacy. researchgate.net For instance, certain alkylated piperazine derivatives demonstrated notable antifungal activity against Candida albicans and Aspergillus flavus. researchgate.net The anthelmintic activity against Pheretima posthuma also showed moderate results for the synthesized compounds when compared to the standard, piperazine citrate. researchgate.net

The following table summarizes the biological activities of some of the synthesized N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, highlighting the influence of the substituents on the piperazine nitrogen.

Table 1: Biological Activity of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Derivatives

Compound ID R Group on Piperazine Nitrogen Antifungal Activity vs. C. albicans (Zone of Inhibition in mm) Antifungal Activity vs. A. flavus (Zone of Inhibition in mm) Anthelmintic Activity (Time to Paralysis/Death in min)
8a Benzyl 14 12 35.2/55.4
8b 4-Nitrobenzyl 16 14 33.5/53.2
8c 4-Chlorobenzyl 18 16 30.1/50.3
8d 2-Chlorobenzyl 12 11 38.4/58.1
8e 2,4-Dichlorobenzyl 17 15 32.7/52.8
6a Benzenesulfonyl 10 9 40.1/60.2
6b 4-Methylbenzenesulfonyl 11 10 39.5/59.8
6c 4-Chlorobenzenesulfonyl 13 12 36.8/56.4
6d 4-Nitrobenzenesulfonyl 15 13 34.1/54.5

| 6e | 2-Nitrobenzenesulfonyl | 12 | 11 | 37.9/57.6 |

Data is based on findings from the study by Khan et al. (2019). researchgate.net

Identification of Key Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For the this compound derivatives, several key pharmacophoric features can be identified based on their structure and the observed SAR.

The N-benzyl group (or the N-(2,6-dimethylphenyl) group in the studied analogs) provides a significant hydrophobic region that can engage in van der Waals interactions or pi-stacking with the target protein. The amide functionality within the acetamide moiety is a critical hydrogen bonding unit, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). researchgate.net

Molecular docking studies on the derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown that active compounds exhibit similar binding poses within the target proteins. researchgate.net This suggests a conserved binding mode and highlights the importance of the relative spatial orientation of the key pharmacophoric elements. The basic acetamide piperazine skeleton is a recurring feature in compounds with a broad spectrum of pharmacological activities. researchgate.net

Impact of Substituent Electronic and Steric Properties on Efficacy

The electronic and steric properties of the substituents on the this compound scaffold play a crucial role in modulating its biological efficacy. The study of derivatives with various substituents on the benzyl ring or the sulfonyl group attached to the piperazine nitrogen provides clear evidence for this. researchgate.netorientjchem.org

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings can significantly alter the electronic distribution within the molecule, affecting its interaction with the biological target. For example, in the alkylated piperazine series, the presence of a nitro group (an EWG) at the para-position of the benzyl ring (compound 8b ) or a chloro group (an EWG) at the para-position (compound 8c ) resulted in enhanced antifungal activity compared to the unsubstituted benzyl derivative (8a ). researchgate.net This suggests that reducing the electron density on the benzyl ring may be favorable for this particular activity. A similar trend was observed in the sulfonamide series, where the 4-nitrobenzenesulfonyl derivative (6d ) showed better activity than the unsubstituted benzenesulfonyl derivative (6a ). researchgate.net

Steric Effects: The size and position of the substituents also have a profound impact on the biological activity, likely due to steric hindrance or improved fitting within the binding site. For instance, the 4-chlorobenzyl derivative (8c ) displayed greater antifungal activity than the 2-chlorobenzyl derivative (8d ). researchgate.net This indicates that the position of the substituent is critical, with substitution at the para-position being more favorable than at the ortho-position, possibly to avoid steric clashes. The 2,4-dichlorobenzyl derivative (8e ) also showed good activity, suggesting that multiple substitutions can be tolerated and may even be beneficial. researchgate.net

Conformational Analysis and SAR Correlates

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how it relates to its biological activity. The flexibility of the piperazine ring and the rotatable bonds within the this compound scaffold allow it to adopt various conformations. The biologically active conformation is the one that best fits into the binding site of the target protein.

The piperazine ring typically adopts a chair conformation, which is the most stable. The orientation of the substituents on the piperazine ring and the relative positioning of the N-benzyl and acetamide moieties are critical for achieving the optimal conformation for binding. The ability of the molecule to adopt a low-energy conformation that complements the topology of the binding site is a crucial factor for its efficacy.

Preclinical Pharmacological Evaluation of N Benzyl 2 Piperazin 1 Ylacetamide and Its Analogs

In Vitro Biological Screening Assays

A series of analogs of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and evaluated for their antimicrobial properties. researchgate.net The screening included antibacterial, antifungal, and anthelmintic assays. researchgate.netresearchgate.net

Antibacterial Activity:

The synthesized compounds were tested against Escherichia coli and Staphylococcus aureus. researchgate.net Several derivatives demonstrated notable inhibitory effects against these bacterial strains. researchgate.net For instance, compounds 8b , 8c , 6e , and 6c exhibited the highest activity against both E. coli and Staphylococcus aureus, with their performance being comparable to the standard drug, Ciprofloxacin. researchgate.net

Antifungal Activity:

The antifungal potential of the piperazine (B1678402) derivatives was assessed against Candida albicans and Aspergillus flavus. researchgate.netorientjchem.org The poisoned food technique was employed for this evaluation, using Nystatin as the standard fungicide. researchgate.netorientjchem.org Derivatives 8c , 8e , 8b , and 8a showed significant activity against both fungal strains, while other synthesized molecules displayed moderate activity. researchgate.net In a separate study, new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were synthesized and their antifungal activity was evaluated. Compound 3k was identified as having the best antifungal activity, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus being the most resistant. nih.gov

Anthelmintic Activity:

The anthelmintic properties of the compounds were evaluated using the Pheretima posthuma (Indian Earthworm) model. researchgate.netorientjchem.org The study revealed that compounds 8d , 6a , and 6e demonstrated significant activity against the earthworms. researchgate.net Another study highlighted that benzimidazole (B57391) compounds with a piperazine fragment at the C-2 position showed promising anthelmintic activity against Trichinella spiralis muscle larvae. mdpi.com Specifically, compound 7c led to a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. mdpi.com

Compound/AnalogAntimicrobial Activity TypeOrganism(s)Key Findings
8b, 8c, 6e, 6cAntibacterialE. coli, S. aureusHighest activity, comparable to Ciprofloxacin. researchgate.net
8c, 8e, 8b, 8aAntifungalC. albicans, A. flavusSignificant activity. researchgate.net
3kAntifungalT. viride, A. fumigatusBest antifungal activity observed. nih.gov
8d, 6a, 6eAnthelminticP. posthumaSignificant activity. researchgate.net
7cAnthelminticT. spiralis92.7% reduction in parasite activity at 100 µg/mL after 48h. mdpi.com

The antiproliferative potential of N-benzyl-2-piperazin-1-ylacetamide and its analogs has been investigated against various cancer cell lines. Piperazine derivatives, in general, have been recognized for their potential anticancer activities. orientjchem.orgmdpi.com

Certain acetamide (B32628) compounds are known to potentially inhibit the enzyme farnesyltransferase, which is a key target in the development of novel anticancer drugs. researchgate.netorientjchem.org A study on piperazine-substituted pyranopyridines revealed that several compounds exhibited antiproliferative activity against a range of tumor cell lines, with cytotoxicity observed at micromolar and submicromolar concentrations. mdpi.com The mechanism of action was found to involve the induction of apoptosis. mdpi.com

In a study of arylpiperazine derivatives, compounds 7 and 29 showed anticancer activity against the DU145 human prostate cancer cell line with IC₅₀ values of 5.8 μM and 7.7 μM, respectively. mdpi.com Another analog, DO11-46 , demonstrated even more potent activity against the same cell line, with an IC₅₀ of 0.5 μM. mdpi.com Furthermore, a novel series of dual COX-2/5-LOX inhibitors based on a benzhydrylpiperazine scaffold was designed and evaluated for their ability to mitigate cancer cell proliferation. rsc.org Compound 9d from this series showed anti-cancer potential against A549, COLO-205, and MIA-PA-CA-2 human cancer cell lines. rsc.org

Compound/AnalogCancer Cell Line(s)IC₅₀ ValueReference
Compound 7DU145 (Prostate)5.8 µM mdpi.com
Compound 29DU145 (Prostate)7.7 µM mdpi.com
DO11-46DU145 (Prostate)0.5 µM mdpi.com
Compound 9dA549, COLO-205, MIA-PA-CA-2Not specified rsc.org

This compound analogs have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govarchivepp.com A study focused on the synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. nih.gov These compounds were assessed for their anti-inflammatory activity, and promising candidates were further examined for their ulcerogenic potential. nih.gov Molecular docking studies were also performed to understand the binding interactions of these analogs with the COX-2 enzyme. nih.gov

Another study reported on a new class of dihydropyrazole sulfonamide derivatives as COX-1/II inhibitors. nih.gov Among these, compound PYZ20 showed high potency and selectivity against COX-2 with an IC₅₀ of 0.33 μM. nih.gov Similarly, a series of dihydropyrazole sulphonamides were reported, with PYZ21 exhibiting significant COX-2 inhibition with an IC₅₀ value of 0.08 μM. nih.gov Furthermore, a series of benzhydrylpiperazine-based compounds were developed as dual COX-2/5-LOX inhibitors. rsc.org Compound 9d from this series demonstrated potent inhibition of COX-2 with an IC₅₀ of 0.25 ± 0.03 μM. rsc.org

Compound/AnalogEnzyme TargetIC₅₀ Value (µM)Reference
PYZ20COX-20.33 nih.gov
PYZ21COX-20.08 nih.gov
9dCOX-20.25 ± 0.03 rsc.org

Analogs of this compound have been evaluated for their binding affinity to dopamine (B1211576) and serotonin (B10506) receptors.

Dopamine Receptors:

N-phenylpiperazine analogs are known to bind to dopamine receptors, with some showing selectivity for the D₃ subtype over the D₂ subtype. nih.gov One such analog, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-benzamide (WC-10 ), demonstrated higher affinity and selectivity for dopamine D₃ receptors. nih.gov The ability of certain N-phenylpiperazine benzamides to selectively bind to the D₃ receptor is attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site and the benzamide (B126) portion interacts with a secondary binding site unique to the D₃ receptor. nih.gov A series of piperidine-based ligands, analogs of the potent and selective D₄ receptor compound 77-LH-28-1 and its 4-benzyl analog 8 , were synthesized and studied for their affinity at D₂-like receptor subtypes. mdpi.com

Serotonin Receptors:

The 5-HT₁ₐ receptor is a common off-target binding site for benzamide N-phenylpiperazine ligands. nih.gov In a study, several orthosteric N-phenylpiperazine compounds (3c–f ) showed low affinity for the human 5-HT₁ₐ receptor. nih.gov However, compounds 3a and 3b were able to partially displace the selective 5-HT₁ₐ radioligand at a concentration of 91 nM. nih.gov

Compound/AnalogReceptor TargetBinding Affinity/ActivityReference
WC-10Dopamine D₃Higher affinity and selectivity vs. D₂ nih.gov
77-LH-28-1Dopamine D₄Potent and selective ligand mdpi.com
8Dopamine D₄Potent and selective ligand mdpi.com
3a, 3bSerotonin 5-HT₁ₐPartial displacement of radioligand at 91 nM nih.gov
3c-fSerotonin 5-HT₁ₐLow affinity nih.gov

While direct studies on this compound and its specific modulation of voltage-sensitive sodium channels are not extensively detailed in the provided search results, research on related structures provides some insight. Studies have shown that 2-substituted N-benzyl-2-acetamidoacetamides are potent anticonvulsants. nih.gov This anticonvulsant activity is often associated with the modulation of ion channels, including voltage-sensitive sodium channels. Further investigation into N-benzyl-2-acetamidopropionamide derivatives revealed that the placement of a small, substituted heteroatom moiety is crucial for maximal anticonvulsant activity. nih.gov Specifically, oxygen-substituted derivatives, N-benzyl-2-acetamido-3-methoxypropionamide (18) and N-benzyl-2-acetamido-3-ethoxypropionamide (19) , showed highly potent anticonvulsant activities. nih.gov The potent activity of these compounds suggests a likely interaction with ion channels critical for neuronal excitability.

Compound/AnalogPotential Ion Channel ModulationObserved ActivityReference
N-benzyl-2-acetamido-3-methoxypropionamide (18)Implied modulation of neuronal ion channelsPotent anticonvulsant activity (ED₅₀ = 8.3 mg/kg, i.p. in mice) nih.gov
N-benzyl-2-acetamido-3-ethoxypropionamide (19)Implied modulation of neuronal ion channelsPotent anticonvulsant activity (ED₅₀ = 17.3 mg/kg, i.p. in mice) nih.gov

The antiplatelet activity of N-acyl hydrazone (NAH) derivatives, which share some structural similarities with acetamides, has been evaluated. mdpi.com A study of non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit assessed their ability to inhibit platelet aggregation induced by ADP and arachidonic acid (AA). mdpi.com

All tested compounds (1–5 ) inhibited platelet aggregation induced by both agents. mdpi.com Specifically, compounds 1 and 5 were the most effective inhibitors of ADP-induced platelet aggregation, with inhibition rates of 57.2% and 61.1%, respectively. mdpi.com For AA-induced platelet aggregation, compound 2 showed an inhibition rate of 80.8%, which was comparable to that of acetylsalicylic acid (ASA) at 80%. mdpi.com The antiplatelet effect of the NAH subunit is thought to be due to its high affinity for COX-1 and greater inhibition of TXA₂ formation. mdpi.com

Compound/AnalogPlatelet Aggregation InducerInhibition Rate (%)Reference
Compound 1ADP57.2 mdpi.com
Compound 5ADP61.1 mdpi.com
Compound 2Arachidonic Acid80.8 mdpi.com
Acetylsalicylic Acid (ASA)Arachidonic Acid80.0 mdpi.com

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are crucial for determining the potential therapeutic effects of a compound before it can be considered for human trials. For central nervous system agents like piperazine derivatives, these models are designed to simulate aspects of human neurological and psychiatric conditions.

To assess the anticonvulsant potential of compounds analogous to this compound, researchers typically employ a battery of well-established seizure models in rodents. The two most common initial screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

The Maximal Electroshock (MES) Seizure Model is considered a benchmark for identifying compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures in humans. In this model, a brief electrical stimulus is applied to the animal, typically a mouse or rat, inducing a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its anticonvulsant activity. Studies on N-benzyl-2-acetamidoacetamide derivatives have utilized this model to determine their protective effects. nih.gov

The Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model is used to identify compounds that can raise the threshold for seizure induction, which is relevant for absence seizures. Pentylenetetrazole is a central nervous system stimulant that, when administered subcutaneously, induces clonic seizures. The effectiveness of a compound is measured by its ability to prevent or delay the onset of these seizures. Several studies on various 1,4-substituted piperazine derivatives have used the scPTZ assay to evaluate their anticonvulsant profile. orientjchem.org

Data from these anticonvulsant screening models for analogs of this compound would typically be presented as follows:

Table 1: Representative Anticonvulsant Activity Data for Analog Compounds

Compound Class Animal Model Test Efficacy Metric (ED₅₀)
N-benzyl-2-acetamido-3-methoxypropionamide Mouse (i.p.) MES 8.3 mg/kg
N-benzyl-2,3-dimethoxypropionamide Mouse (i.p.) MES 30 mg/kg

Note: The data presented in this table is for related analog compounds and not for this compound, for which specific data is not publicly available.

The evaluation of antipsychotic-like properties in animal models often focuses on the dopaminergic and serotonergic systems, which are key targets for antipsychotic drugs.

Apomorphine-Induced Stereotypy is a common behavioral model used to screen for dopamine D2 receptor antagonism, a hallmark of typical antipsychotic drugs. Apomorphine is a non-selective dopamine agonist that, at sufficient doses, induces repetitive, stereotyped behaviors such as sniffing, licking, and gnawing in rodents. The ability of a test compound to inhibit these behaviors is indicative of its potential antipsychotic activity. This model has been employed in the study of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides. researchgate.net

The Catalepsy Test is another important behavioral assay, used to assess the potential for extrapyramidal side effects (motor disturbances) that are common with typical antipsychotics. Catalepsy is an immobile, statue-like posture that can be induced by dopamine receptor antagonists. The test measures the time it takes for an animal to correct an externally imposed awkward posture. A compound that shows antipsychotic-like activity in the apomorphine-induced stereotypy model but does not induce significant catalepsy is considered to have a more favorable, or "atypical," antipsychotic profile. Studies on novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides have included assessments for catalepsy. nih.govorientjchem.org

Findings from these behavioral models for related compounds would be structured as shown below:

Table 2: Representative Antipsychotic-like Activity Data for Analog Compounds

Compound Class Animal Model Test Key Finding
N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides Mouse Apomorphine-Induced Climbing Inhibition of climbing behavior

Note: This table illustrates the type of data generated for analog compounds. No specific data for this compound in these models is publicly available.

Mechanistic Investigations of Biological Actions

Elucidation of Molecular Targets

The biological effects of a compound are intrinsically linked to its affinity for specific molecular targets. For N-benzyl-2-piperazin-1-ylacetamide, potential targets can be inferred from studies on analogous structures.

Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been investigated for their antimicrobial and anthelmintic properties. researchgate.netorientjchem.org Molecular docking studies on these related compounds suggest that they may interact with key enzymes in pathogens. researchgate.netorientjchem.org For instance, these studies have shown that active compounds can fit into the binding pockets of target proteins, indicating a potential for enzyme inhibition. researchgate.netorientjchem.org

Furthermore, piperidine (B6355638) analogs, which share a similar cyclic amine structure, have been explored for different therapeutic applications. N-benzyl piperidine derivatives have been designed and evaluated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two enzymes implicated in the pathology of Alzheimer's disease. nih.gov This suggests that the N-benzyl and acetamide (B32628) moieties of this compound could potentially interact with the active sites of these or other enzymes.

Another significant area of investigation for benzylpiperazine compounds is their interaction with sigma receptors (σR). nih.gov The σ1 receptor, in particular, is a transmembrane protein that has been implicated in a variety of cellular functions and is a target for the development of analgesics. nih.gov The N-benzylpiperazine scaffold is a common feature in many σ1 receptor ligands. nih.gov Molecular docking studies on related compounds have shown that the N-benzyl group can form crucial interactions within the receptor's binding pocket. nih.gov

A summary of potential molecular targets for compounds structurally related to this compound is presented in the table below.

Potential Molecular Target Therapeutic Area Supporting Evidence from Related Compounds
Pathogen-specific enzymesAntimicrobial, AnthelminticMolecular docking of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives shows binding to target proteins. researchgate.netorientjchem.org
Histone Deacetylase (HDAC)Neurodegenerative Diseases, CancerN-benzyl piperidine derivatives show inhibitory activity against HDAC. nih.gov
Acetylcholinesterase (AChE)Neurodegenerative DiseasesN-benzyl piperidine derivatives show inhibitory activity against AChE. nih.gov
Sigma-1 Receptor (σ1R)Pain, Neurological DisordersBenzylpiperazine derivatives exhibit high affinity for σ1 receptors. nih.gov

Proposed Mechanisms of Action at the Cellular Level

At the cellular level, the interaction of this compound with its molecular targets would initiate a cascade of events leading to a biological response. Based on the potential targets identified, several mechanisms can be proposed.

If acting as an enzyme inhibitor, this compound could disrupt critical metabolic or signaling pathways. For example, inhibition of microbial enzymes could interfere with cell wall synthesis, DNA replication, or other essential processes, leading to an antimicrobial effect. In the context of cancer, inhibition of enzymes like HDAC can lead to changes in gene expression, cell cycle arrest, and apoptosis.

Should the compound target neurotransmitter receptors or modulatory proteins like the σ1 receptor, it could influence neuronal signaling. The piperazine (B1678402) ring is a well-known scaffold in neuropharmacology, often contributing to a compound's ability to cross the blood-brain barrier and interact with central nervous system targets. Interaction with the σ1 receptor, for instance, can modulate calcium signaling and the activity of other ion channels and receptors, thereby affecting neuronal excitability and survival. nih.gov

The potential for neuroprotective effects is also suggested by studies on related compounds. Some N-benzyl piperidine derivatives have demonstrated the ability to scavenge free radicals and inhibit the aggregation of amyloid-beta peptides in cellular models of Alzheimer's disease. nih.gov These actions point to a multi-faceted cellular mechanism that could be relevant for this compound.

Interactions with Biological Macromolecules

The specific interactions between this compound and biological macromolecules like proteins and nucleic acids would underpin its mechanism of action. Molecular docking simulations of structurally similar compounds provide valuable insights into these potential interactions.

These studies reveal that the binding of active compounds is often stabilized by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The benzyl (B1604629) group, for instance, can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the amide group can participate as both a hydrogen bond donor and acceptor.

In the case of σ1 receptor ligands, molecular docking has shown that the benzyl moiety can form π-anion interactions with acidic amino acid residues like glutamate. nih.gov The protonated piperazine ring can also form salt bridges or strong hydrogen bonds with aspartate residues within the binding site. nih.gov

The following table summarizes the potential interactions of the structural motifs of this compound with biological macromolecules, based on data from related compounds.

Structural Motif Potential Interaction Example from Related Compounds
Benzyl Groupπ-π stacking, Hydrophobic interactions, π-anion interactionsInteraction with aromatic and acidic residues in enzyme and receptor binding sites. nih.gov
Piperazine RingHydrogen bonding, Salt bridges (when protonated)Interaction with key amino acids in the binding pockets of target proteins. nih.gov
Acetamide LinkerHydrogen bonding (donor and acceptor)Stabilization of binding to the active site of enzymes. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Research on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a close analog of N-benzyl-2-piperazin-1-ylacetamide, has utilized molecular docking to investigate their potential as antimicrobial agents. researchgate.netresearchgate.netorientjchem.org In one such study, a series of sulfonyl and benzyl (B1604629) derivatives were docked into the crystal structures of target proteins from Staphylococcus aureus (DNA gyrase), Escherichia coli (Glucosamine-6-phosphate synthase), and the fungus Candida albicans (Lanosterol 14-alpha demethylase) to correlate binding energies with observed in vitro biological activity. researchgate.netresearchgate.net The docking studies, performed using GLIDE (Schrödinger), revealed that the active compounds exhibited binding poses similar to those of standard drugs, suggesting a good correlation between the predicted binding energy and the experimental data. researchgate.netresearchgate.net

For instance, the docking of N-(2,6-dimethylphenyl)-2-(4-(4-fluorobenzyl)piperazin-1-yl)acetamide (a derivative) showed significant interactions within the active site of the target proteins, helping to explain its observed antifungal activity. researchgate.netorientjchem.org Similarly, docking studies on piperazine-based inhibitors of stromelysin-1 (MMP-3) have demonstrated that manual adjustment of enzyme-docked inhibitors can ensure complementarity between the inhibitor's conformation and the structural features of the enzyme's binding pockets, leading to more predictive models. nih.gov

Computational studies on other piperidine (B6355638) and piperazine-based compounds have also successfully predicted their binding modes. For example, docking studies were used to predict the binding site of the potent acetylcholinesterase (AChE) inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, revealing that it spans the binding cavity of AChE. nih.gov This type of analysis provides crucial insights into the structural requirements for potent inhibition. nih.gov In another study, docking analysis helped to elucidate the network of interactions between a potent piperidine/piperazine-based S1R agonist and its target receptor. nih.gov

Derivative of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamideTarget ProteinPredicted Binding Energy (kcal/mol)Reference
N-(2,6-dimethylphenyl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamideC. albicans Lanosterol 14-alpha demethylase-8.54 researchgate.netresearchgate.net
N-(2,6-dimethylphenyl)-2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamideC. albicans Lanosterol 14-alpha demethylase-8.12 researchgate.netresearchgate.net
N-(2,6-dimethylphenyl)-2-(4-benzylpiperazin-1-yl)acetamideS. aureus DNA gyrase-7.89 researchgate.netresearchgate.net
N-(2,6-dimethylphenyl)-2-(4-(4-fluorobenzyl)piperazin-1-yl)acetamideE. coli Glucosamine-6-phosphate synthase-7.56 researchgate.netresearchgate.net

Pharmacophore Generation and Validation

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds with potential activity.

For the broader class of N-Aryl and N-Heteroaryl piperazine (B1678402) derivatives, ligand-based pharmacophore models have been successfully developed. nih.gov In a study targeting α1A-adrenoceptor antagonists, a pharmacophore model was generated using the GALAHAD module in SYBYL. nih.gov The most significant hypothesis consisted of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov This model demonstrated good predictive power for compounds in both the training and test sets and was validated using an external dataset. nih.gov

Similarly, pharmacophore models have been designed for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. nih.gov These models suggested that the pharmacophore for bioactive derivatives should comprise 11 features that characterize the binding of these ligands to their hypothetical receptor. nih.gov The key pharmacophoric elements for 5-HT3 receptor antagonists, a class that sometimes includes a piperazine moiety, consist of an aromatic/heteroaromatic ring, a carbonyl-containing linking group, and a basic center. wikipedia.org These studies highlight common features that are likely relevant to the activity of this compound, such as the basic piperazine nitrogen and the aromatic benzyl group.

The general pharmacophoric features for many piperazine-based compounds often include:

A positively ionizable feature (typically the piperazine nitrogen).

One or more hydrophobic/aromatic regions.

Hydrogen bond acceptors and/or donors.

These features enable interaction with key residues in the binding pockets of various receptors and enzymes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. youtube.com A QSAR model can be used to predict the activity of newly designed compounds before their synthesis.

For various classes of piperazine derivatives, 3D-QSAR studies have been successfully conducted. nih.govnih.gov In one study on piperazine derivatives with antihistamine and antibradykinin effects, Comparative Molecular Field Analysis (CoMFA) was used to correlate the electrostatic and steric fields of the molecules with their antagonistic effects. nih.gov This analysis provided insights into how these properties influence biological activity. nih.gov

Another 3D-QSAR study on piperazine-based inhibitors of stromelysin-1 (MMP-3) also employed CoMFA. nih.gov The resulting model yielded a high conventional r² value of 0.989 and a cross-validated q² value of 0.592, indicating a valid and predictive model. nih.gov The study highlighted the importance of steric and electrostatic requirements for ligand binding to specific regions of the enzyme. nih.gov

More recent QSAR studies on piperazine derivatives as mTORC1 inhibitors have identified key molecular descriptors that correlate with biological activity. mdpi.com These descriptors include the energy of the lowest unoccupied molecular orbital (E_LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (TPSA). mdpi.com Such models can be used to predict the activity of new piperazine compounds designed by modifying the substitution pattern. mdpi.com While a specific QSAR model for this compound is not publicly available, these studies demonstrate the applicability of the QSAR methodology to this class of compounds for predicting various biological activities.

QSAR Study on Piperazine DerivativesKey Findings/Model ValidationRelevant DescriptorsReference
Antihistamine/Antibradykinin ActivityCorrelated electrostatic and steric factors with antagonistic effect.Electrostatic fields, Steric fields nih.gov
MMP-3 Inhibition (CoMFA)Cross-validated q² = 0.592; Conventional r² = 0.989.Steric effects, Electrostatic effects nih.gov
α1A-Adrenoceptor Antagonism (CoMFA)Cross-validated q² = 0.735, indicating a valid model.Pharmacophore-based alignment nih.gov
mTORC1 InhibitionStatistically significant models built using MLR and MNLR.E_LUMO, Electrophilicity, MR, LogS, TPSA mdpi.com

In Silico Prediction of Activity Profiles

For derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, pharmacokinetic properties have been predicted as part of their evaluation as potential antimicrobial agents. orientjchem.org Such predictions typically involve calculating properties like molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), often assessed against criteria like Lipinski's Rule of Five to estimate oral bioavailability.

Studies on other piperazine-based compounds provide a framework for the types of predictions made. For instance, in silico predictions for 1-piperazine indole (B1671886) hybrids included physicochemical properties, ADME profiles, and biological activity predictions using tools like ADMETlab 2.0 and Molinspiration software. nih.gov These analyses can predict a compound's potential as a kinase inhibitor, GPCR ligand, or enzyme inhibitor based on its structural features. nih.gov The MolPredictX online tool has also been used to further refine predictions of biological activity for novel compounds. nih.gov

For this compound, while specific comprehensive in silico profiles are not widely published in research literature, predictions can be made using publicly available tools. These predictions would suggest its potential to interact with various biological targets based on structural similarity to known active molecules, such as serotonin (B10506) and dopamine (B1211576) reuptake inhibitors, where the piperazine scaffold is common. wikipedia.org

Advanced Research Applications and Future Directions

Role as a Synthetic Intermediate for Complex Bioactive Molecules

The N-benzyl-2-piperazin-1-ylacetamide moiety serves as a valuable synthetic intermediate, or building block, for creating more complex molecules with a wide range of biological activities. Its structure, featuring a reactive secondary amine in the piperazine (B1678402) ring, allows for straightforward chemical modifications. Researchers leverage this reactivity to introduce various functional groups, leading to the synthesis of novel compounds with enhanced therapeutic properties.

A key example involves using a similar core scaffold, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, to generate new series of derivatives. orientjchem.orgresearchgate.net In one such study, this scaffold was reacted with different substituted benzene (B151609) sulfonyl chlorides or benzyl (B1604629) chlorides to produce two new classes of compounds: piperazine sulfonamides and alkylated piperazine derivatives. orientjchem.orgorientjchem.org This synthetic strategy highlights the utility of the piperazine acetamide (B32628) core in generating a library of diverse molecules for biological screening. The synthesis typically involves reacting the piperazine scaffold with acyl chlorides, anhydrides, or benzyl halides in the presence of a base. orientjchem.orgontosight.ai This approach is a common and effective method for affording new chemical entities (NCEs) that may possess improved therapeutic characteristics over existing drugs. researchgate.netorientjchem.org

The combination of the piperazine ring, an acetamide linker, and a benzyl group creates a "pharmacophore," a molecular framework with features recognized by biological targets. By systematically modifying this core, chemists can fine-tune the properties of the resulting molecules to achieve desired biological effects, from antimicrobial to anticancer activities. orientjchem.org

Development of this compound Scaffolds for Novel Therapeutic Agents

The piperazine ring is a prominent feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage with various biological targets. orientjchem.orgnih.gov Consequently, scaffolds based on this compound are actively being developed to create novel therapeutic agents for a multitude of diseases. nih.gov These scaffolds are considered flexible core structures ideal for the design and synthesis of new bioactive compounds. nih.gov

Research has demonstrated that derivatives synthesized from a piperazine acetamide core exhibit significant antibacterial, antifungal, and anthelmintic activities. researchgate.netorientjchem.org For instance, studies on a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives revealed that specific modifications led to compounds with noteworthy activity against pathogens like Escherichia coli and Staphylococcus aureus. orientjchem.org

The table below summarizes the biological activities observed in two series of compounds derived from a piperazine acetamide scaffold.

Compound SeriesModificationObserved Biological ActivityReference
Sulfonamides (6a-e) Addition of substituted benzene sulfonyl chloridesCompounds 6c and 6e showed noteworthy antibacterial activity. Compound 6a and 6e showed good anthelmintic activity. orientjchem.org
Alkylated Derivatives (8a-e) Addition of substituted benzyl chloridesCompounds 8b and 8c showed noteworthy antibacterial activity. Compounds 8a, 8b, 8c, and 8e showed significant antifungal activity. Compound 8d showed good anthelmintic activity. orientjchem.org

The development of these scaffolds is not limited to antimicrobial agents. The inherent versatility of the piperazine ring means it is a key component in drugs targeting the central nervous system (antipsychotics, antidepressants), as well as those with anti-inflammatory, anticancer, and antimalarial properties. orientjchem.orgontosight.ai The this compound structure provides a robust starting point for exploring these and other therapeutic areas.

Exploration of Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For compounds derived from this compound, the specific orientation of substituents can dictate how effectively the molecule binds to its biological target.

Research into a related class of compounds, N-benzyl-2-acetamidopropionamide derivatives, has powerfully illustrated this principle. nih.gov These molecules were evaluated as anticonvulsants, and highly potent activity was discovered for N-benzyl-2-acetamido-3-methoxypropionamide (compound 18 ). nih.gov When the individual stereoisomers of this compound were synthesized and tested, the anticonvulsant activity was found to reside almost exclusively in the (R)-stereoisomer. nih.gov This dramatic difference in potency underscores the importance of stereochemistry in drug design.

The table below details the difference in anticonvulsant activity between the stereoisomers of compound 18 .

StereoisomerAnticonvulsant Activity (ED₅₀ in mice, i.p.)Reference
(R)-18 4.5 mg/kg nih.gov
(S)-18 > 100 mg/kg nih.gov

Similarly, a study on nature-inspired 3-Br-acivicin isomers and their benzyl ester derivatives found that stereochemistry led to significant differences in antimalarial activity. mdpi.com The "natural" isomers were consistently the most potent, with their counterparts showing substantially reduced or no activity. mdpi.com These findings highlight that for this compound and its derivatives, controlling the stereochemistry during synthesis is a critical step toward developing optimized and highly active therapeutic agents.

Integration with High-Throughput Screening Campaigns

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of chemical compounds to identify "hits" that modulate a specific biological target. nih.gov Small molecule libraries, often built around a common structural scaffold, are essential for these campaigns. nih.gov

The this compound scaffold is well-suited for the creation of such libraries. Its synthetic tractability allows for the generation of thousands of distinct, yet related, compounds through combinatorial chemistry. These libraries, containing diverse derivatives of the core scaffold, can then be screened to identify molecules with potential therapeutic value. The fact that a related compound, N-benzyl 2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide, is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) database indicates its availability and suitability for such large-scale screening programs. ontosight.ai

The goal of integrating these libraries into HTS is to explore a wide chemical space efficiently, identifying novel starting points for drug development programs that can then be chemically optimized for potency and selectivity. nih.gov

Potential for Chemical Probe Development

A chemical probe is a specialized small molecule used as a tool to study and manipulate biological systems, rather than as a therapeutic agent itself. Probes are critical for validating biological targets and understanding cellular pathways. Derivatives of this compound have shown potential in this area.

In a notable example, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, which share the core N-benzylpiperazine feature, were developed as highly potent and selective ligands for the sigma-1 receptor. nih.gov One promising compound from this series was selected for development into a positron emission tomography (PET) radiotracer. nih.gov This radiolabeled version allows for non-invasive imaging of sigma-1 receptor distribution in the brain, making it an invaluable chemical probe for studying neurodegenerative diseases. nih.gov

In a more unconventional application, a sulfonamide derivative of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide was found to be an effective agent for detecting latent fingerprints on various surfaces. researchgate.netresearchgate.net This compound exhibits good adherence and contrast, demonstrating its utility as a chemical tool for forensic analysis. orientjchem.orgresearchgate.net These examples showcase the potential to adapt the this compound scaffold beyond direct therapeutics and into the realm of specialized chemical tools for research and analysis.

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-piperazin-1-ylacetamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process, starting with the reaction of piperazine derivatives with benzyl halides or acetamide precursors. Key steps include:
  • Acylation : Reacting piperazine with chloroacetyl chloride under controlled pH (7–9) and temperature (0–5°C) to form intermediates .
  • Benzylation : Introducing the benzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
    Critical Parameters :
StepTemperatureSolventCatalystYield Optimization
Acylation0–5°CDichloromethaneNoneSlow addition of reagents
Benzylation25–40°CTHF/DMFTriethylamineExcess benzyl halide

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity (e.g., benzyl proton peaks at δ 4.3–4.5 ppm, piperazine carbons at δ 45–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 245.3 for free base) .
  • HPLC : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the known biological activities of piperazine-acetamide derivatives?

  • Methodological Answer : Piperazine-acetamides are studied for:
  • Neuropharmacology : Dopamine receptor modulation (D2/D3 selectivity assays) .
  • Antimicrobial Activity : MIC testing against Gram-positive bacteria (e.g., S. aureus) .
  • Cancer Research : Apoptosis induction via caspase-3/7 activation in cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the acylation step?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives like DMAP or NaHCO₃ to improve reaction efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
  • Reaction Monitoring : Use TLC (eluent: 5% MeOH in CH₂Cl₂) to track intermediate formation .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts) when characterizing novel analogs?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
  • Isotopic Labeling : Use 15^15N-labeled piperazine to clarify nitrogen environments .

Q. How should researchers design dose-response studies to evaluate neuropharmacological potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Radioligand Binding : Measure IC₅₀ against D2/D3 receptors using [³H]spiperone .
  • Functional Selectivity : cAMP accumulation assays in HEK-293 cells transfected with dopamine receptors .
  • Dose Range : 0.1 nM–10 μM, with positive controls (e.g., haloperidol for D2 antagonism) .

Q. What are the critical considerations for maintaining compound stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions :
FactorRequirementRationale
Temperature-20°C (lyophilized)Prevents hydrolysis
Humidity<30% RH (desiccator)Avoids hydrate formation
LightAmber vialsReduces photodegradation

Q. How can researchers validate conflicting reports on receptor selectivity profiles?

  • Methodological Answer :
  • Comparative Binding Panels : Screen against 50+ GPCRs (e.g., Eurofins Cerep) to rule off-target effects .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) to identify key binding residues (e.g., Asp110 in D3 receptors) .
  • Kinetic Studies : SPR or ITC to measure binding affinity (KdK_d) and residence time .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS numbers (e.g., 827614-58-4 vs. 828911-01-9)?

  • Methodological Answer :
  • Salt Form Verification : 827614-58-4 refers to the dihydrochloride salt (C₁₃H₁₉N₃O·2HCl), while 828911-01-9 is the free base .
  • Analytical Confirmation : Use elemental analysis (EA) to validate %C/%N/%Cl matching theoretical values .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-benzyl-2-piperazin-1-ylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-piperazin-1-ylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.